![molecular formula C21H27NOS B14960756 N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide](/img/structure/B14960756.png)
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a sulfanyl group attached to a phenylpropyl chain, and a 2-methylbutan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride or phosphorus trichloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzamide with a thiol compound, such as 3-phenylpropylthiol, under basic conditions.
Attachment of the 2-methylbutan-2-yl Group: The final step involves the alkylation of the benzamide with 2-methylbutan-2-yl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The 2-methylbutan-2-yl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various alkyl or aryl-substituted benzamides.
科学的研究の応用
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The sulfanyl group and benzamide core are key structural features that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide: Unique due to the presence of both the sulfanyl group and the 2-methylbutan-2-yl substituent.
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)oxy]benzamide: Similar structure but with an oxygen atom replacing the sulfur atom.
N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)amino]benzamide: Similar structure but with an amino group replacing the sulfanyl group.
Uniqueness
This compound is unique due to the combination of its sulfanyl group and 2-methylbutan-2-yl substituent, which confer distinct chemical and biological properties
特性
分子式 |
C21H27NOS |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
N-(2-methylbutan-2-yl)-2-(3-phenylpropylsulfanyl)benzamide |
InChI |
InChI=1S/C21H27NOS/c1-4-21(2,3)22-20(23)18-14-8-9-15-19(18)24-16-10-13-17-11-6-5-7-12-17/h5-9,11-12,14-15H,4,10,13,16H2,1-3H3,(H,22,23) |
InChIキー |
CDRJNERPCKCIEE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1SCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



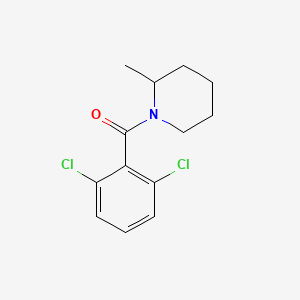
![[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
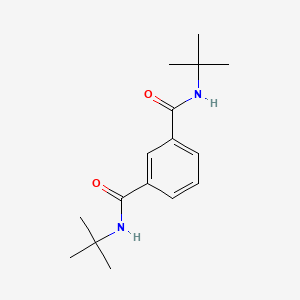
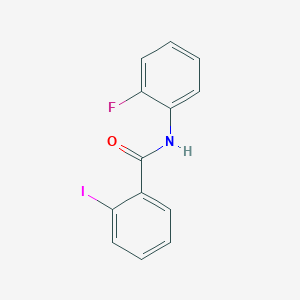
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)
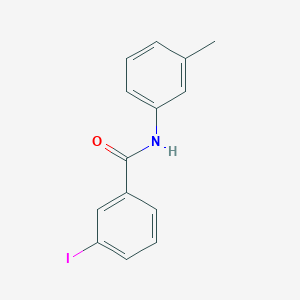
![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)
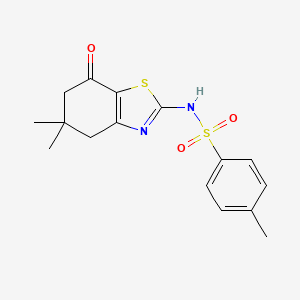
![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
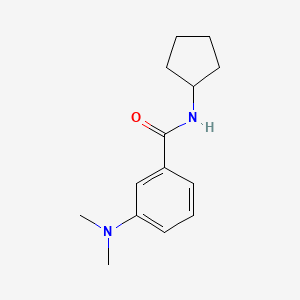
![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
